molecular formula C9H10BiNO3 B13729619 8-[(Dihydroxybismuthino)oxy]quinoline CAS No. 42324-04-9

8-[(Dihydroxybismuthino)oxy]quinoline

Cat. No.: B13729619
CAS No.: 42324-04-9
M. Wt: 389.16 g/mol
InChI Key: USJULHZFGFGGBZ-UHFFFAOYSA-M
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Description

8-[(Dihydroxybismuthino)oxy]quinoline is a chemical compound with the molecular formula C9H8BiNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a bismuth atom coordinated to the quinoline ring through an oxygen atom. The presence of bismuth imparts distinctive chemical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Dihydroxybismuthino)oxy]quinoline typically involves the reaction of 8-hydroxyquinoline with a bismuth-containing reagent. One common method is the reaction of 8-hydroxyquinoline with bismuth nitrate in the presence of a suitable solvent, such as ethanol or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

8-[(Dihydroxybismuthino)oxy]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various bismuth-containing reduced species .

Scientific Research Applications

8-[(Dihydroxybismuthino)oxy]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(Dihydroxybismuthino)oxy]quinoline involves its ability to form stable complexes with metal ions. This property is crucial for its biological activity, as it can inhibit the function of metal-dependent enzymes in microorganisms, leading to antimicrobial effects. In cancer research, the compound’s ability to chelate metal ions is being explored for its potential to disrupt metal-dependent processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(Dihydroxybismuthino)oxy]quinoline is unique due to the presence of the bismuth atom, which imparts specific chemical and biological properties not found in other quinoline derivatives. This makes it particularly valuable in applications requiring strong metal chelation and antimicrobial activity .

Properties

CAS No.

42324-04-9

Molecular Formula

C9H10BiNO3

Molecular Weight

389.16 g/mol

InChI

InChI=1S/C9H7NO.Bi.2H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;/h1-6,11H;;2*1H2/q;+1;;/p-1

InChI Key

USJULHZFGFGGBZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O

Origin of Product

United States

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